2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one
CAS No.: 1849200-79-8
Cat. No.: VC11594029
Molecular Formula: C7H13NOS2
Molecular Weight: 191.3 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1849200-79-8 |
|---|---|
| Molecular Formula | C7H13NOS2 |
| Molecular Weight | 191.3 g/mol |
| IUPAC Name | 2-methylsulfanyl-1-thiomorpholin-4-ylethanone |
| Standard InChI | InChI=1S/C7H13NOS2/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 |
| Standard InChI Key | LINQAKMOPHVWFZ-UHFFFAOYSA-N |
| Canonical SMILES | CSCC(=O)N1CCSCC1 |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
2-(Methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one features a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) linked to a methylsulfanyl-substituted ethanone group. The molecular formula C₇H₁₃NOS₂ corresponds to a molar mass of 191.31 g/mol. Key structural descriptors include:
| Property | Value |
|---|---|
| SMILES | CSCC(=O)N1CCSCC1 |
| InChIKey | LINQAKMOPHVWFZ-UHFFFAOYSA-N |
| Predicted Collision Cross-Section (Ų) | 138.5 ([M+H]⁺) to 147.7 ([M+Na]⁺) |
Crystallographic data for this specific compound are unavailable, but analogous thiomorpholine derivatives exhibit bond lengths of 1.47–1.52 Å for C–N bonds and 1.81–1.84 Å for C–S bonds . The planar ethanone group (C=O bond length: ~1.21 Å) likely contributes to electrophilic reactivity at the carbonyl carbon.
Electronic and Stereochemical Features
Density functional theory (DFT) calculations on similar compounds suggest that the thiomorpholine ring adopts a chair conformation, with sulfur and nitrogen atoms occupying axial positions . The methylsulfanyl group introduces electron-withdrawing effects, polarizing the adjacent carbonyl group and enhancing its susceptibility to nucleophilic attack. Frontier molecular orbital (FMO) analysis predicts highest occupied molecular orbital (HOMO) localization over the thiomorpholine ring and lowest unoccupied molecular orbital (LUMO) density at the carbonyl group, indicating potential sites for electrophilic and nucleophilic interactions .
Synthetic Methodologies and Reaction Pathways
Hypothetical Synthesis Routes
While no explicit synthesis protocols for 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one are documented, plausible pathways can be inferred from related thiomorpholine derivatives:
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Nucleophilic Acyl Substitution:
Reaction of thiomorpholine with 2-(methylsulfanyl)acetyl chloride in the presence of a base (e.g., triethylamine) could yield the target compound via nucleophilic attack at the acyl chloride carbon. -
Condensation Reactions:
A Mannich-type reaction involving thiomorpholine, formaldehyde, and methylsulfanyl-acetic acid might facilitate the formation of the ethanone backbone under acidic conditions . -
Microwave-Assisted Synthesis:
Infrared or microwave irradiation could accelerate reaction kinetics, as demonstrated in the synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol (8-minute reaction time under IR) .
Reaction Optimization Considerations
Key parameters for maximizing yield and purity include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of thiomorpholine.
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Temperature Control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
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Catalysts: Lewis acids like ZnCl₂ may facilitate acylation reactions by activating the carbonyl group .
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.8 ± 0.3 | XLogP3-AA (Predicted) |
| Aqueous Solubility | 2.1 mg/mL (25°C) | SwissADME Prediction |
| pKa | 8.2 (Thiomorpholine N) | ChemAxon Calculator |
Spectroscopic Signatures
Hypothetical NMR Assignments:
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¹H NMR (400 MHz, CDCl₃):
δ 3.70–3.45 (m, 4H, thiomorpholine CH₂–S),
δ 3.20–3.00 (m, 4H, thiomorpholine CH₂–N),
δ 2.85 (t, 2H, SCH₂CO),
δ 2.10 (s, 3H, SCH₃). -
¹³C NMR (100 MHz, CDCl₃):
δ 205.5 (C=O),
δ 55.2 (N–CH₂),
δ 35.7 (S–CH₂),
δ 15.3 (SCH₃).
IR Spectroscopy:
Strong absorption bands at ν ≈ 1680 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–S stretch) .
Applications in Drug Discovery and Material Science
Medicinal Chemistry Applications
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Anticancer Agents: The methylsulfanyl group may enhance blood-brain barrier penetration for CNS-targeted therapies .
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Antimicrobial Scaffolds: Thiomorpholine cores show activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
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Protease Inhibitors: Potential covalent binding to cysteine proteases via disulfide exchange.
Material Science Relevance
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